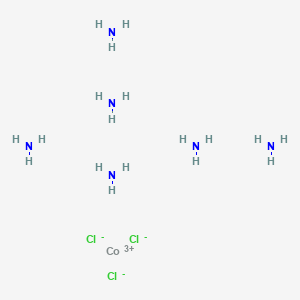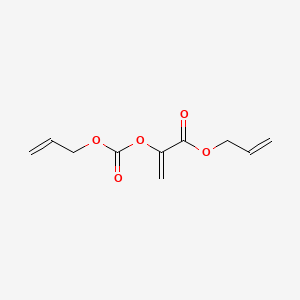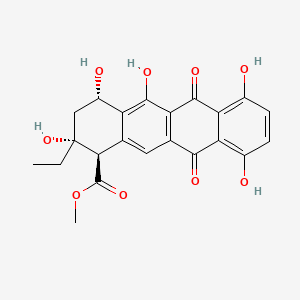
Hexaamminecobalt(III) chloride
Overview
Description
Hexaamminecobalt(III) chloride is a coordination compound with the chemical formula [Co(NH₃)₆]Cl₃. It is the chloride salt of the hexaamminecobalt(III) cation, a classic example of a Werner complex, named after Alfred Werner, the pioneer of coordination chemistry. The compound consists of a cobalt(III) ion surrounded by six ammonia ligands, forming an octahedral geometry. It appears as yellow or orange crystals and is known for its stability and inertness .
Mechanism of Action
Target of Action
Hexaamminecobalt(III) chloride, with the formula [Co(NH3)6]Cl3, is a coordination complex where a cobalt(III) ion is surrounded by six ammonia ligands . This compound is known to interact with DNA or RNA, where the positive ions stabilize the tertiary structure of the phosphate backbone . This interaction is crucial in structural biology methods, especially in solving their structure by X-ray crystallography .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The compound forms a coordination complex where the cobalt(III) ion is surrounded by six ammonia ligands . This complex can interact with DNA or RNA, stabilizing the tertiary structure of the phosphate backbone . This interaction is crucial for the compound’s role in structural biology methods .
Pharmacokinetics
It is known that the compound is soluble in water and ammonia , which could influence its absorption and distribution in the body
Result of Action
This compound has been found to have a potent inhibitory effect on glucose-induced insulin secretion from pancreatic islets . In addition, it has been shown to have antimicrobial activities, with potent effects against different strains of bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound begins to lose some of its ammine ligands upon heating, eventually producing a stronger oxidant . Moreover, the chloride ions in [Co(NH3)6]Cl3 can be exchanged with a variety of other anions such as nitrate, bromide, iodide, sulfamate to afford the corresponding [Co(NH3)6]X3 derivative . These reactions can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Hexaamminecobalt(III) chloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The interaction of this compound with these bacteria involves coordination with the ammonia ligands, which disrupts bacterial cell walls and inhibits their growth. Additionally, this compound has been investigated for its antineoplastic properties, where it interacts with tumor marker enzymes and drug-metabolizing enzymes, modulating oxidative stress-related parameters and providing protection against chemically induced carcinogenesis .
Cellular Effects
This compound influences various cellular processes and functions. In bacterial cells, the compound disrupts cell wall integrity, leading to cell lysis and death . In mammalian cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving mice, the compound demonstrated protective effects against diethylnitrosamine-induced hepatocarcinogenesis by modulating tumor marker enzymes and oxidative stress parameters . These effects highlight the potential of this compound in influencing cellular functions and combating diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound’s ammonia ligands coordinate with metal ions, disrupting the normal function of bacterial cell walls and leading to cell death . In cancer cells, this compound modulates enzyme activity and oxidative stress parameters, providing protection against carcinogenesis . These interactions at the molecular level are crucial for the compound’s antimicrobial and antineoplastic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its antimicrobial and antineoplastic activities over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, the compound demonstrated dose-dependent protective effects against diethylnitrosamine-induced hepatocarcinogenesis At higher doses, this compound exhibited enhanced antineoplastic activity, while lower doses were less effective
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s coordination with metal ions and ammonia ligands plays a crucial role in its metabolic activity. In cancer cells, this compound modulates the activity of drug-metabolizing enzymes and oxidative stress parameters, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s antineoplastic properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s positive ions stabilize the tertiary structure of the phosphate backbone in DNA or RNA, facilitating its transport and distribution within cells . Additionally, this compound’s interactions with metal ions and ammonia ligands play a role in its localization and accumulation in specific tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. For instance, in cancer cells, this compound localizes to the nucleus and mitochondria, where it modulates enzyme activity and oxidative stress parameters
Preparation Methods
Hexaamminecobalt(III) chloride can be synthesized through several methods:
Laboratory Synthesis: One common method involves treating cobalt(II) chloride with ammonia and ammonium chloride, followed by oxidation using hydrogen peroxide or oxygen in the presence of a charcoal catalyst.
Industrial Production: Industrially, the compound is produced similarly but on a larger scale, ensuring high purity and yield through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Hexaamminecobalt(III) chloride undergoes various chemical reactions:
Oxidation and Reduction: The compound can act as an oxidizing agent. Upon heating, it loses ammonia ligands, forming stronger oxidants.
Substitution Reactions: The chloride ions in the compound can be exchanged with other anions such as nitrate, bromide, iodide, and sulfamate, forming corresponding derivatives.
Common Reagents and Conditions: Reactions typically involve acids or other anionic reagents under controlled temperatures.
Scientific Research Applications
Hexaamminecobalt(III) chloride has numerous applications in scientific research:
Comparison with Similar Compounds
Hexaamminecobalt(III) chloride can be compared with other similar coordination compounds:
Hexaamminechromium(III) chloride: Similar in structure but with chromium instead of cobalt.
Hexaamminenickel(II) chloride: Contains nickel and is less stable compared to the cobalt complex.
Pentaamminechlorocobalt(III) chloride: Contains five ammonia ligands and one chloride ligand, showing different reactivity and stability.
These comparisons highlight the unique stability and inertness of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
azane;cobalt(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Co.6H3N/h3*1H;;6*1H3/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBGZYGSWFSYFI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CoH18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Wine-red or brownish-orange-red solid; Soluble in water; [Merck Index] Orange odorless powder; Soluble in water; [MSDSonline] | |
| Record name | Hexaminecobalt(III) trichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8199 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10534-89-1 | |
| Record name | Hexaamminecobalt trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAAMINECOBALT TRICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240056WZHT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol](/img/structure/B1219346.png)







![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)

![4-nitro-N-[2-(pyridin-2-yldisulfanyl)ethyl]-2,1,3-benzoxadiazol-7-amine](/img/structure/B1219365.png)

